molecular formula C22H26FN3O4S B2505753 N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896281-66-6

N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2505753
CAS No.: 896281-66-6
M. Wt: 447.53
InChI Key: GPRDQLYGIDAWKN-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a fluorophenyl group, a mesitylsulfonyl group, and a pyrrolidine ring

Mechanism of Action

Target of Action

The compound, also known as N’-(3-fluorophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, primarily targets tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by binding to them. This binding can inhibit the signaling pathways of these receptors, thereby potentially altering the progression of diseases associated with their dysregulation . The exact interaction mechanism and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the signaling pathways of TrkA/B/C receptors. These receptors are involved in various cellular processes, including cell survival, proliferation, and differentiation

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with TrkA/B/C receptors. By inhibiting these receptors, the compound can potentially alter cellular processes such as survival, proliferation, and differentiation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDQLYGIDAWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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